molecular formula C6H13NO B12974630 2-Amino-2-methylpentan-3-one CAS No. 500168-09-2

2-Amino-2-methylpentan-3-one

Cat. No.: B12974630
CAS No.: 500168-09-2
M. Wt: 115.17 g/mol
InChI Key: OVUGUXAGSGDBNN-UHFFFAOYSA-N
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Description

2-Amino-2-methylpentan-3-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a carbon atom that is also bonded to a methyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpentan-3-one can be achieved through several methods. One common approach involves the reaction of 2-methylpentan-3-one with ammonia under specific conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

2-Amino-2-methylpentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpentan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating biological activity.

Comparison with Similar Compounds

    2-Amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features.

    3-Methyl-2-pentanone: A ketone with a similar carbon skeleton but lacking the amino group.

Uniqueness: 2-Amino-2-methylpentan-3-one is unique due to the presence of both an amino group and a ketone group on the same carbon skeleton. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

CAS No.

500168-09-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-amino-2-methylpentan-3-one

InChI

InChI=1S/C6H13NO/c1-4-5(8)6(2,3)7/h4,7H2,1-3H3

InChI Key

OVUGUXAGSGDBNN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)N

Origin of Product

United States

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